molecular formula C18H15BrN2O4 B4723169 N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide

Cat. No.: B4723169
M. Wt: 403.2 g/mol
InChI Key: YMLKNBIKSWBEIN-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide, also known as BIBX1382BS, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment and other medical applications. In

Mechanism of Action

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are essential for cell growth and survival. As a result, the growth of cancer cells is inhibited, and apoptosis is induced.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on EGFR activity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In addition, this compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide is its potency and selectivity for EGFR. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, this compound has some limitations for lab experiments, including its high cost and limited availability. In addition, it may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide. One area of research is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the investigation of the role of EGFR in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Conclusion:
This compound is a potent and selective inhibitor of EGFR that has been extensively studied for its potential use in cancer treatment and other medical applications. It has a complex synthesis method, but it has been widely used in scientific research to study the role of EGFR in cancer and other diseases. This compound inhibits EGFR activity by binding to the ATP-binding site of the receptor, and it has been shown to have a potent inhibitory effect on EGFR activity in vitro and in vivo. While it has some limitations for lab experiments, this compound has several future directions for study, including the development of more potent and selective EGFR inhibitors, the investigation of the role of EGFR in other diseases, and the use of this compound in combination with other therapies.

Scientific Research Applications

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. In addition, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammatory bowel disease.

Properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-20-18(23)14(21-17(22)12-3-5-13(19)6-4-12)8-11-2-7-15-16(9-11)25-10-24-15/h2-9H,10H2,1H3,(H,20,23)(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLKNBIKSWBEIN-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide
Reactant of Route 2
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide
Reactant of Route 3
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide
Reactant of Route 4
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide
Reactant of Route 5
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide

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